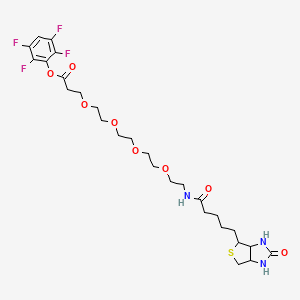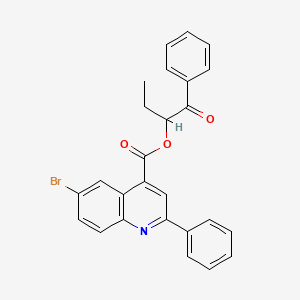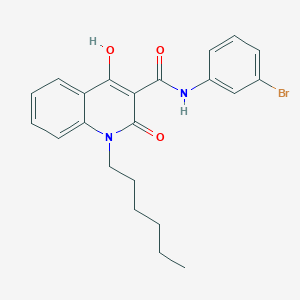
Biotin-dPEG(R)4-TFP ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-dPEG®4-TFP ester is a compound used primarily as a cross-linking reagent in biotinylation reactions. It is amphiphilic and hydrolytically stable, making it suitable for labeling peptides, proteins, and other biomolecules. The compound features a 2,3,5,6-tetrafluorophenyl (TFP) ester moiety, which is more reactive towards amines and hydrolyzes more slowly than the commonly used N-hydroxysuccinimide (NHS) esters .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-dPEG®4-TFP ester involves the reaction of biotin with a polyethylene glycol (PEG) spacer and a TFP ester. The PEG spacer is typically a discrete PEG4 (dPEG®4) linker, which is longer than the aminocaproic acid linker of LC-biotin. The reaction conditions are optimized to ensure the stability and reactivity of the TFP ester. The optimal pH range for the reaction is between 7.5 and 8.5 .
Industrial Production Methods
Industrial production of Biotin-dPEG®4-TFP ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the quality and purity of the product. The compound is typically stored at -20°C to prevent hydrolysis and degradation .
化学反応の分析
Types of Reactions
Biotin-dPEG®4-TFP ester primarily undergoes biotinylation reactions, where it reacts with primary amines to form stable amide bonds. This reaction is facilitated by the TFP ester moiety, which is more reactive towards amines than NHS esters .
Common Reagents and Conditions
The common reagents used in biotinylation reactions with Biotin-dPEG®4-TFP ester include primary amines, peptides, and proteins. The optimal pH range for these reactions is between 7.5 and 8.5. The reaction is typically carried out in aqueous media, and the TFP ester moiety ensures better labeling efficiency compared to NHS esters .
Major Products Formed
The major products formed from the reaction of Biotin-dPEG®4-TFP ester with primary amines are biotinylated peptides and proteins. These biotinylated molecules can then be used in various biochemical and analytical applications .
科学的研究の応用
Biotin-dPEG®4-TFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Labeling Experiments: Used for labeling peptides, proteins, and other biomolecules to study their interactions and functions
Supramolecular Construction: Utilized in the construction of supramolecular assemblies for various research purposes
Affinity Chromatography: Employed in affinity chromatography to purify biotinylated molecules
Creation of Biotinylated Antibodies: Used to create biotinylated antibodies for various immunoassays
Enzyme-Linked Immunosorbent Assays (ELISA): Applied in ELISA to detect and quantify specific biomolecules
Pull-Down Assays: Used in pull-down assays to study protein-protein interactions
作用機序
The mechanism of action of Biotin-dPEG®4-TFP ester involves the formation of stable amide bonds with primary amines. The TFP ester moiety reacts with the amine groups of peptides and proteins, resulting in the biotinylation of these molecules. The dPEG®4 spacer imparts water solubility, reduces aggregation and precipitation, and minimizes non-specific binding of the biotinylated molecules .
類似化合物との比較
Biotin-dPEG®4-TFP ester is unique due to its hydrolytically stable TFP ester moiety and the discrete PEG4 spacer. Compared to other biotinylation reagents such as NHS esters, Biotin-dPEG®4-TFP ester offers better stability and reactivity towards amines. Similar compounds include:
Biotin-dPEG®12-TFP ester: Features a longer PEG spacer, providing greater flexibility and reduced aggregation
Biotin-dPEG®24-TFP ester: Has an even longer PEG spacer, further enhancing its solubility and reducing non-specific binding
NHS-dPEG®4-biotin: Utilizes an NHS ester moiety, which is less stable and reactive compared to the TFP ester
Biotin-dPEG®4-TFP ester stands out due to its optimal balance of stability, reactivity, and solubility, making it a preferred choice for biotinylation reactions in various scientific research applications .
特性
分子式 |
C27H37F4N3O8S |
|---|---|
分子量 |
639.7 g/mol |
IUPAC名 |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H37F4N3O8S/c28-17-15-18(29)24(31)26(23(17)30)42-22(36)5-7-38-9-11-40-13-14-41-12-10-39-8-6-32-21(35)4-2-1-3-20-25-19(16-43-20)33-27(37)34-25/h15,19-20,25H,1-14,16H2,(H,32,35)(H2,33,34,37) |
InChIキー |
XBGOXOZYGAXNFP-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)




![methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B12040524.png)
![7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12040528.png)

![2-Ethyl-3-methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040541.png)

